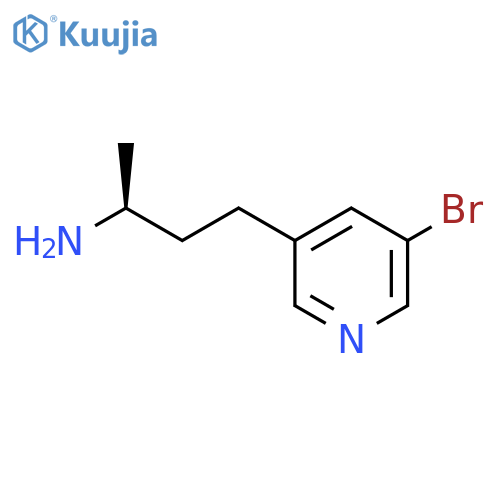Cas no 2227698-21-5 ((2S)-4-(5-bromopyridin-3-yl)butan-2-amine)

2227698-21-5 structure
商品名:(2S)-4-(5-bromopyridin-3-yl)butan-2-amine
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1907670
- (2S)-4-(5-bromopyridin-3-yl)butan-2-amine
- 2227698-21-5
-
- インチ: 1S/C9H13BrN2/c1-7(11)2-3-8-4-9(10)6-12-5-8/h4-7H,2-3,11H2,1H3/t7-/m0/s1
- InChIKey: LGKIPNKZBZRHHX-ZETCQYMHSA-N
- ほほえんだ: BrC1=CN=CC(=C1)CC[C@H](C)N
計算された属性
- せいみつぶんしりょう: 228.02621g/mol
- どういたいしつりょう: 228.02621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 38.9Ų
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907670-10.0g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 10g |
$8680.0 | 2023-06-01 | ||
| Enamine | EN300-1907670-0.1g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1907670-0.5g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1907670-1.0g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 1g |
$2019.0 | 2023-06-01 | ||
| Enamine | EN300-1907670-1g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1907670-10g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1907670-5g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1907670-5.0g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 5g |
$5854.0 | 2023-06-01 | ||
| Enamine | EN300-1907670-2.5g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1907670-0.05g |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine |
2227698-21-5 | 0.05g |
$888.0 | 2023-09-18 |
(2S)-4-(5-bromopyridin-3-yl)butan-2-amine 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
2227698-21-5 ((2S)-4-(5-bromopyridin-3-yl)butan-2-amine) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 61389-26-2(Lignoceric Acid-d4)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
